molecular formula C16H18FNO3 B2819039 N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide CAS No. 1421528-63-3

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide

Cat. No.: B2819039
CAS No.: 1421528-63-3
M. Wt: 291.322
InChI Key: QYXGHIYOMUNUCX-UHFFFAOYSA-N
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Description

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide is a synthetic organic compound that features a furan ring substituted with dimethyl groups, a hydroxypropyl chain, and a fluorobenzamide moiety

Scientific Research Applications

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide has several scientific research applications:

Safety and Hazards

As with all chemicals, handling this compound requires appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide typically involves multiple steps. One common approach is to start with the preparation of 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine, which can be synthesized by reacting 2,5-dimethylfuran with an appropriate aldehyde under basic conditions to form the corresponding alcohol. This intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, solvent-free microwave irradiation techniques, and other advanced methodologies to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.

    Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(2,5-dimethylfuran-3-yl)-3-oxopropyl-2-fluorobenzamide.

    Reduction: Formation of N-(3-(2,5-dimethyltetrahydrofuran-3-yl)-3-hydroxypropyl)-2-fluorobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The furan ring and fluorobenzamide moiety can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The hydroxypropyl chain may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide is unique due to its combination of a furan ring, hydroxypropyl chain, and fluorobenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications .

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3/c1-10-9-13(11(2)21-10)15(19)7-8-18-16(20)12-5-3-4-6-14(12)17/h3-6,9,15,19H,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXGHIYOMUNUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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